molecular formula C13H20O B1589280 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol CAS No. 50428-39-2

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Cat. No. B1589280
CAS RN: 50428-39-2
M. Wt: 192.3 g/mol
InChI Key: KGZASKNUKKURJQ-UHFFFAOYSA-N
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Description

“2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol” is a chemical compound with the molecular formula C13H20O . It is a solid substance at 20°C . The compound has a molecular weight of 192.3 .


Molecular Structure Analysis

The InChI code for “2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol” is 1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol” is a solid substance at 20°C . It has a molecular weight of 192.3 . The compound has a melting point range of 78.0 to 82.0°C .

Scientific Research Applications

Polymerization Catalyst

Vanadium complexes, including those related to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, serve as efficient catalysts in olefin polymerization. These catalysts are explored for ethylene polymerization and copolymerization with other monomers, demonstrating the potential of such complexes in the field of polymer science (Ji-Qian Wu & Yue-sheng Li, 2011).

Synthesis of Functionalized Compounds

The compound plays a role in the synthesis of various functionalized organic compounds. For instance, it is used in phosphine-catalyzed annulations to create highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Catalysis in Coupling Reactions

It is also involved in coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst. This application highlights its importance in creating diverse chemical bonds and structures (M. Feuerstein, H. Doucet, & M. Santelli, 2004).

Polymer Formation and Isomerization

The compound contributes to the formation of polymers and isomerization processes. For example, its derivative plays a role in the synthesis of a septicyclic compound through polymer formation and subsequent isomerization (J. Dale, C. Ramming, & M. R. Suissa, 1993).

Optoelectronic Properties

In the field of optoelectronics, derivatives of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol are used to create molecular wires with unique optoelectronic properties. This application is crucial for the development of new electronic and photonic materials (Changsheng Wang, L. Pålsson, A. Batsanov, & M. Bryce, 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,2,8,8-tetramethylnona-3,6-diyn-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZASKNUKKURJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(C#CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463325
Record name 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

CAS RN

50428-39-2
Record name 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ÉA Mistryukov, IK Korshevets - Bulletin of the Academy of Sciences of the …, 1986 - Springer
… 2~2~8~8-Tetramethyl-3~6-nonadiyn-5-ol (V). A sample of 40 ml (0.31 mole) t-Bu-CH=CHCI was added over 5 h to 4.35 g (0.62 g-atom) Li (with ~2% Na) as fine pieces, which had been …
Number of citations: 1 link.springer.com

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